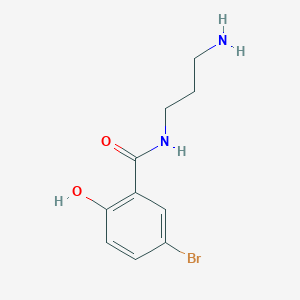![molecular formula C11H15BrN2O2 B6632387 5-bromo-2-hydroxy-N-[3-(methylamino)propyl]benzamide](/img/structure/B6632387.png)
5-bromo-2-hydroxy-N-[3-(methylamino)propyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-hydroxy-N-[3-(methylamino)propyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
5-bromo-2-hydroxy-N-[3-(methylamino)propyl]benzamide has shown potential applications in various scientific research fields. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Mechanism of Action
The mechanism of action of 5-bromo-2-hydroxy-N-[3-(methylamino)propyl]benzamide involves its ability to inhibit the activity of enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs). HDACs play a role in the regulation of gene expression by removing acetyl groups from histones, while CAs are involved in the regulation of pH in the body. Inhibition of these enzymes by 5-bromo-2-hydroxy-N-[3-(methylamino)propyl]benzamide can lead to the inhibition of cancer cell growth and neuroprotection.
Biochemical and Physiological Effects
Studies have shown that 5-bromo-2-hydroxy-N-[3-(methylamino)propyl]benzamide can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, it has been found to have anti-inflammatory effects in the body.
Advantages and Limitations for Lab Experiments
One advantage of using 5-bromo-2-hydroxy-N-[3-(methylamino)propyl]benzamide in lab experiments is its ability to selectively inhibit HDAC and CA enzymes, making it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation is that it may have off-target effects on other enzymes, leading to potential complications in interpreting experimental results.
Future Directions
Future research directions for 5-bromo-2-hydroxy-N-[3-(methylamino)propyl]benzamide could include investigating its potential use in combination therapy with other anticancer agents, as well as studying its effects on other biological processes such as angiogenesis and autophagy. Additionally, further research could be conducted to optimize the synthesis method for the compound and to investigate potential modifications to improve its efficacy and reduce potential side effects.
Synthesis Methods
The synthesis of 5-bromo-2-hydroxy-N-[3-(methylamino)propyl]benzamide involves the reaction of 5-bromo-2-hydroxybenzoic acid with N,N-dimethylpropane-1,3-diamine in the presence of a coupling agent such as 1,3-dicyclohexylcarbodiimide. The resulting product is then treated with acetic anhydride to obtain the final compound.
properties
IUPAC Name |
5-bromo-2-hydroxy-N-[3-(methylamino)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-13-5-2-6-14-11(16)9-7-8(12)3-4-10(9)15/h3-4,7,13,15H,2,5-6H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCQAHXAJFNPRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCNC(=O)C1=C(C=CC(=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-hydroxy-N-[3-(methylamino)propyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-amino-N-[3-(methanesulfonamido)propyl]benzenesulfonamide](/img/structure/B6632364.png)
![2-(aminomethyl)-N-[2-(hydroxymethyl)cyclohexyl]pyridine-4-carboxamide](/img/structure/B6632365.png)
![2-[(5-Fluoropyridin-3-yl)methyl-methylamino]acetonitrile](/img/structure/B6632368.png)
![(2R)-2-N-[(2-bromo-4-fluorophenyl)methyl]propane-1,2-diamine](/img/structure/B6632373.png)

![5-bromo-N-[2-(ethylamino)ethyl]-2-hydroxybenzamide](/img/structure/B6632402.png)